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Compound of Interest

Compound Name: JNJ-DGAT2-A

Cat. No.: B608243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2

(DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1] DGAT2 catalyzes the

conversion of diacylglycerol (DAG) to triacylglycerol (TAG), which is subsequently stored in lipid

droplets. Dysregulation of this pathway is implicated in various metabolic diseases. This

application note provides detailed protocols for utilizing JNJ-DGAT2-A to study its effects on

lipid droplet formation and dynamics in cultured cells.

Key Properties of JNJ-DGAT2-A:

Property Value Reference

IC50 0.14 µM (for human DGAT2) [2][3]

Selectivity
>70-fold for DGAT2 over

DGAT1 and MGAT2
[1]

Solubility Soluble to 100 mM in DMSO

Molecular Weight 523.38 g/mol

CAS Number 1962931-71-0
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Mechanism of Action and Paradoxical Effect
DGAT2 is an integral membrane protein located in the endoplasmic reticulum that plays a

crucial role in the synthesis of triglycerides. Inhibition of DGAT2 by JNJ-DGAT2-A is expected

to decrease the overall cellular triglyceride content. However, studies on DGAT2 inhibition have

revealed a paradoxical effect in some cell types, where inhibition leads to an increase in the

number of lipid droplets, although the total lipid content may decrease.[4] This phenomenon is

thought to be a compensatory mechanism or a result of altered lipid homeostasis and

trafficking within the cell.

Signaling Pathway
DGAT2 is a central enzyme in the triglyceride synthesis pathway. Its activity is influenced by

upstream metabolic pathways such as glycolysis and fatty acid synthesis. The products of

DGAT2, triglycerides, are essential for the formation of lipid droplets. Inhibition of DGAT2 can

have downstream effects on signaling pathways related to lipid metabolism, including the

PPAR, AMPK, and PI3K/AKT pathways.
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Caption: DGAT2 Signaling Pathway and Inhibition by JNJ-DGAT2-A.

Experimental Protocols
The following are detailed protocols for the analysis of lipid droplets in cultured cells treated

with JNJ-DGAT2-A. These protocols can be adapted based on the specific cell type and

experimental design.

Experimental Workflow
Caption: Experimental workflow for lipid droplet analysis.
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Protocol 1: Lipid Droplet Staining with Oil Red O
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids.

Materials:

JNJ-DGAT2-A (solubilized in DMSO)

Cultured cells (e.g., HepG2, 3T3-L1)

Phosphate-buffered saline (PBS)

10% Formalin

Oil Red O stock solution (0.35 g in 100 ml isopropanol)

Oil Red O working solution (6 ml stock + 4 ml ddH₂O, filtered)

60% Isopropanol

Hematoxylin (optional, for nuclear counterstaining)

Microscope

Procedure:

Cell Culture and Treatment:

Seed cells in a multi-well plate containing coverslips and allow them to adhere overnight.

Treat cells with the desired concentrations of JNJ-DGAT2-A (e.g., 0.1, 1, 10 µM) or

vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

Fixation:

Aspirate the culture medium and wash the cells twice with PBS.

Fix the cells with 10% formalin for 30-60 minutes at room temperature.
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Wash the cells twice with distilled water.

Staining:

Wash the cells with 60% isopropanol for 5 minutes.

Allow the cells to dry completely.

Add the Oil Red O working solution to cover the cells and incubate for 10-20 minutes at

room temperature.

Wash the cells 2-5 times with distilled water until the excess stain is removed.

(Optional) Counterstain with Hematoxylin for 1 minute and wash with water.

Imaging:

Mount the coverslips on microscope slides with an aqueous mounting medium.

Visualize the lipid droplets (stained red) using a bright-field microscope.

Protocol 2: Lipid Droplet Staining with BODIPY 493/503
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets.

Materials:

JNJ-DGAT2-A (solubilized in DMSO)

Cultured cells

PBS

BODIPY 493/503 stock solution (1 mg/ml in DMSO)

BODIPY 493/503 working solution (1-2 µg/ml in PBS)

4% Paraformaldehyde (PFA)
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DAPI (optional, for nuclear counterstaining)

Fluorescence microscope

Procedure:

Cell Culture and Treatment:

Follow the same procedure as in Protocol 1 for cell culture and treatment with JNJ-
DGAT2-A.

Staining (Live or Fixed Cells):

For live-cell imaging:

Wash cells twice with PBS.

Incubate with BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected

from light.

Wash cells twice with PBS.

For fixed-cell imaging:

Wash cells twice with PBS.

Fix cells with 4% PFA for 15-20 minutes at room temperature.

Wash cells twice with PBS.

Incubate with BODIPY 493/503 working solution for 15-30 minutes at room temperature,

protected from light.

Wash cells twice with PBS.

Imaging:

(Optional) Mount coverslips with a mounting medium containing DAPI.
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Visualize the lipid droplets (green fluorescence) using a fluorescence microscope with

appropriate filters (Excitation/Emission: ~493/503 nm).

Data Presentation
The following table summarizes hypothetical quantitative data based on the expected effects of

a DGAT2 inhibitor on lipid droplets in a relevant cell line.

Treatment
Average Lipid
Droplet Number
per Cell

Average Lipid
Droplet Size (µm²)

Total Triglyceride
Content (% of
Control)

Vehicle Control

(DMSO)
100 ± 12 1.5 ± 0.2 100%

JNJ-DGAT2-A (0.1

µM)
125 ± 15 1.3 ± 0.1 85%

JNJ-DGAT2-A (1 µM) 180 ± 20 1.1 ± 0.1 60%

JNJ-DGAT2-A (10 µM) 250 ± 25 0.8 ± 0.1 40%

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting
Low Staining Intensity:

Increase the concentration of the staining solution or the incubation time.

Ensure proper fixation and permeabilization (for fixed-cell staining).

High Background:

Decrease the concentration of the staining solution.

Increase the number of washing steps.

Ensure the cells are not overly confluent.
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Cell Detachment:

Handle the cells gently during washing and staining steps.

Use pre-coated coverslips or plates to improve cell adherence.

Conclusion
JNJ-DGAT2-A is a valuable tool for investigating the role of DGAT2 in lipid metabolism and

lipid droplet dynamics. The provided protocols offer a starting point for researchers to design

and execute experiments to elucidate the cellular effects of this potent and selective inhibitor.

The paradoxical increase in lipid droplet number upon DGAT2 inhibition highlights the complex

regulation of lipid storage and warrants further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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